molecular formula C4H7F2NO2S B6152391 3,3-difluorocyclobutane-1-sulfonamide CAS No. 2171856-86-1

3,3-difluorocyclobutane-1-sulfonamide

Cat. No.: B6152391
CAS No.: 2171856-86-1
M. Wt: 171.17 g/mol
InChI Key: GVVRHFKFEJGEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocyclobutane-1-sulfonamide typically involves the fluorination of cyclobutane derivatives followed by sulfonamide formation. One common method includes the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclobutane is then reacted with a sulfonamide precursor under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3,3-Difluorocyclobutane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluorocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutane-1-carboxamide
  • 3,3-Difluorocyclobutane-1-thiol
  • 3,3-Difluorocyclobutane-1-phosphonate

Uniqueness

3,3-Difluorocyclobutane-1-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is required, such as in the synthesis of sulfonamide-based drugs .

Properties

CAS No.

2171856-86-1

Molecular Formula

C4H7F2NO2S

Molecular Weight

171.17 g/mol

IUPAC Name

3,3-difluorocyclobutane-1-sulfonamide

InChI

InChI=1S/C4H7F2NO2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H2,7,8,9)

InChI Key

GVVRHFKFEJGEDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)N

Purity

95

Origin of Product

United States

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